tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate
Description
tert-Butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate is a carbamate-protected aniline derivative featuring a piperidine ring substituted with a hydroxyl group at the 4-position. This compound is of significant interest in medicinal and synthetic chemistry due to its structural versatility, which allows for modifications at both the carbamate and piperidine moieties. The tert-butyloxycarbonyl (Boc) group serves as a protective group for the amine, enhancing stability during synthetic processes . Applications include its use as an intermediate in the synthesis of pharmaceuticals, particularly for targeting enzymes or receptors where piperidine scaffolds are prevalent .
Properties
Molecular Formula |
C16H24N2O3 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)17-12-4-6-13(7-5-12)18-10-8-14(19)9-11-18/h4-7,14,19H,8-11H2,1-3H3,(H,17,20) |
InChI Key |
RWSUTQQTBOCUCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCC(CC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenylpiperidine derivative. One common method involves the use of tert-butyl carbamate and 4-(4-hydroxypiperidin-1-yl)phenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the phenyl ring.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Chemistry: tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as enzyme inhibition or receptor modulation, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural features make it valuable in the design of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (M4)
- Substituents : Hydroxyl group at C4, carbamoyl group at C3 with a 2-methylpiperidinylpropyl chain.
- Impact: The carbamoyl and branched alkyl chain increase steric hindrance, reducing solubility in polar solvents compared to the target compound.
tert-ButylN-[1-(4-fluoro-2-isocyanatophenyl)piperidin-4-yl]carbamate
- Substituents : Fluoro and isocyanate groups on the phenyl ring.
- Impact : The electron-withdrawing fluoro group enhances electrophilicity, while the isocyanate enables facile conjugation with amines or alcohols. This compound is pivotal in synthesizing urea or thiourea derivatives for drug discovery .
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
tert-Butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate
- Substituents : Acryloyl group on the piperidine nitrogen.
- Impact : The α,β-unsaturated carbonyl enables Michael addition reactions, useful in polymer chemistry or covalent inhibitor design. This contrasts with the target compound’s hydroxyl group, which participates in hydrogen bonding .
Physicochemical and Analytical Comparisons
Biological Activity
Tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate, also known as M4, has garnered interest in the field of medicinal chemistry due to its potential neuroprotective properties and its role as an inhibitor of key enzymes involved in neurodegenerative diseases, particularly Alzheimer's disease (AD). This article aims to detail the biological activity of M4, supported by research findings, case studies, and relevant data tables.
- Chemical Name: this compound
- CAS Number: 2408971-04-8
- Molecular Formula: C16H24N2O3
- Molecular Weight: 292.3734 g/mol
- SMILES Notation: OC1CCN(CC1)c1ccc(cc1)NC(=O)OC(C)(C)C
M4 exhibits its biological activity primarily through the inhibition of two critical enzymes:
- β-secretase 1 (BACE1) - Involved in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides.
- IC50: 15.4 nM
- Acetylcholinesterase (AChE) - Responsible for the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning.
- Ki: 0.17 μM
M4 has demonstrated significant inhibition of Aβ aggregation, with an 85% reduction observed at a concentration of 100 μM, indicating its potential utility in AD treatment strategies .
In Vitro Studies
In vitro studies have shown that M4 can protect astrocytes from Aβ-induced toxicity. The following findings highlight its protective effects:
- Cell Viability: In the presence of Aβ 1-42, cell viability decreased significantly; however, co-treatment with M4 improved cell viability from 43.78% to 62.98% .
- Reduction of Inflammatory Markers: M4 treatment resulted in reduced levels of TNF-α and free radicals in astrocyte cultures exposed to Aβ .
In Vivo Studies
In vivo experiments using a scopolamine-induced AD model provided insights into M4's efficacy:
- Aβ Plaque Formation: Both M4 and galantamine treatments resulted in reduced Aβ plaque deposition compared to untreated controls. However, galantamine showed superior efficacy in plaque reduction .
- Neuroprotective Effects: Although M4 demonstrated protective effects in vitro, its bioavailability in vivo was a limiting factor for achieving significant outcomes compared to established treatments like galantamine .
Data Summary
| Property | Value |
|---|---|
| IC50 (BACE1) | 15.4 nM |
| Ki (AChE) | 0.17 μM |
| % Inhibition of Aβ Aggregation | 85% at 100 μM |
| Cell Viability (Aβ-treated) | Increased from 43.78% to 62.98% with M4 |
Case Studies
Recent studies have focused on M4's role as a multi-target compound addressing multiple pathways involved in AD pathology:
- Study on Astrocyte Protection: Research indicated that M4 could mitigate cell death induced by toxic Aβ aggregates, suggesting its potential as a therapeutic agent for neuroprotection .
- Comparative Efficacy Study: In head-to-head comparisons with galantamine, M4 showed promise but highlighted the need for improved delivery mechanisms to enhance brain bioavailability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation, protection/deprotection of functional groups, and purification. For example, analogous tert-butyl carbamate derivatives (e.g., tert-butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate) are prepared by reacting nitrobenzaldehyde derivatives with protected piperidine intermediates in dichloromethane or THF, using triethylamine as a base and Pd/C or NaBH₄ for reductions . Key factors include solvent polarity (to stabilize intermediates), temperature control (to avoid side reactions), and chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) to achieve >95% purity.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.4 ppm for CH₃), carbamate carbonyl (δ ~155 ppm), and piperidine ring protons (δ 2.5–3.5 ppm). Aromatic protons from the phenyl group appear at δ 6.5–7.5 ppm .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS validates molecular weight (e.g., [M+H]⁺ ion) and detects impurities.
- IR : Stretching frequencies for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) confirm carbamate functionality .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and UV light. Use gloveboxes for weighing, and monitor degradation via periodic HPLC analysis (e.g., new peaks indicating hydrolysis products) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond lengths, angles) be resolved during structural analysis?
- Methodological Answer : Use software suites like SHELXL for refinement, applying restraints for anisotropic displacement parameters and validating against databases (e.g., Cambridge Structural Database). For ambiguous electron density (e.g., disordered tert-butyl groups), perform disorder modeling and analyze residual density maps. Cross-validate with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental geometries .
Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Parallel Synthesis : Use automated reactors to vary substituents on the phenyl or piperidine rings (e.g., introducing halides or sulfonamides) under controlled conditions.
- Protection/Deprotection : Temporarily block the hydroxyl group on piperidine with TBSCl (tert-butyldimethylsilyl chloride) to prevent side reactions during functionalization .
- High-Throughput Screening : Employ LC-MS to rapidly assess reaction completion and purity across multiple batches .
Q. How do computational methods (e.g., molecular docking) predict biological interactions of this compound?
- Methodological Answer :
- Target Selection : Identify potential targets (e.g., kinases, GPCRs) using homology modeling based on piperidine-containing drug analogs.
- Docking Workflow : Prepare the compound’s 3D structure (optimized with MMFF94 force fields in Open Babel) and dock into target active sites using AutoDock Vina. Analyze binding poses for hydrogen bonds (e.g., carbamate carbonyl with catalytic lysine) and hydrophobic interactions (tert-butyl group with pocket residues) .
Q. What experimental approaches reconcile discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and normalize data to cell viability (MTT assay) to account for batch-to-batch variability.
- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) and validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
